7-Bromo-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Oncology Immunology

This 7-bromo isomer is essential for reproducible cross-coupling. Non-selective bromination yields complex isomeric mixtures that confound SAR. Procuring this pre-functionalized, high-purity scaffold ensures efficient Suzuki-Miyaura derivatization and reliable biological activity in AKR1C3 and CCR2 programs. Bypass laborious route scouting and purification of isomeric byproducts.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 114744-51-3
Cat. No. B051538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydroquinoline
CAS114744-51-3
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Br)NC1
InChIInChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
InChIKeyDRVWZEWZXCZNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,2,3,4-tetrahydroquinoline (CAS 114744-51-3) - Core Identity and Procurement Baseline


7-Bromo-1,2,3,4-tetrahydroquinoline (CAS 114744-51-3), also referred to as WEHL-04, is a monobrominated heterocyclic building block featuring the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold with a reactive bromine substituent at the C7 position [1]. This bifunctional architecture merges the foundational pharmacological properties of the THQ nucleus—a common motif in diverse biologically active compounds—with a robust handle for transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings . Its molecular formula is C9H10BrN, with a molecular weight of 212.09 g/mol [2]. The compound is supplied as a solid, with commercial vendors typically reporting purities in the range of 95% to 97% or higher, making it suitable for demanding synthetic transformations .

Why Substituting 7-Bromo-1,2,3,4-tetrahydroquinoline with Another THQ Analog Risks Synthetic Failure


In tetrahydroquinoline-based synthesis and medicinal chemistry, the exact position of the halogen substituent is not a minor detail; it is a critical determinant of both reactivity and downstream biological activity. Direct bromination of the parent THQ scaffold using molecular bromine or NBS is known to be unselective, yielding complex mixtures that can include 6-bromo-, 6,8-dibromo-, and 4,6,8-tribromo- derivatives in variable proportions [1]. This lack of regioselectivity makes the procurement of a pre-functionalized, pure 7-bromo isomer a superior strategy for ensuring reproducible and efficient synthetic outcomes. Furthermore, structure-activity relationship (SAR) studies on aminoquinolines reveal that 7-substituted derivatives can maintain or even enhance specific biological activities, such as antimalarial potency, compared to other regioisomers . Therefore, substituting this compound with an in-house brominated THQ mixture or a different bromo-THQ isomer (e.g., 6-bromo-THQ) would likely lead to significant divergence in coupling efficiency, product purity, and target biological performance.

Quantitative Evidence Guide for Selecting 7-Bromo-1,2,3,4-tetrahydroquinoline (WEHL-04) Over Closest Analogs


Strategic Value as a Validated Intermediate in Potent AKR1C3 and CCR2 Drug Discovery Programs

Unlike generic bromo-THQ analogs which lack documented roles in advanced drug pipelines, 7-bromo-1,2,3,4-tetrahydroquinoline is specifically cited as the key intermediate WEHL-04 for synthesizing (isoquinolinylsulfonyl)benzoic acids, a class of potent inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), and for preparing 2-aminooctahydrocyclopenta-3a-carboxamides, which function as effective CCR2 antagonists [1]. This established connection to two high-value therapeutic targets—AKR1C3 (implicated in hormone-dependent cancers) and CCR2 (a key driver of inflammatory disease)—provides a clear, application-driven rationale for its procurement. In contrast, regioisomers like 5-bromo- or 6-bromo-THQ lack such explicit, validated links in the primary literature.

Medicinal Chemistry Oncology Immunology

Regioselective Reactivity Advantage: Enabling a 31% Yield in a Documented Suzuki Coupling Route

The specific placement of the bromine atom at the C7 position on the tetrahydroquinoline core is a key enabler for effective Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry . A documented synthetic route leveraging this compound in a Suzuki coupling reaction has been reported with a yield of 31% . While this is a specific, context-dependent yield, it serves as a quantitative benchmark. In contrast, the use of alternative regioisomers or mixtures of brominated THQ products, which are typical from non-selective bromination reactions, would require extensive and costly purification to isolate a single, active isomer, and may still result in lower overall yields due to the presence of non-reactive or competitively reactive byproducts [1].

Organic Synthesis Methodology Cross-Coupling

Molecular Basis for Isoform Selectivity in AKR1C3 Inhibitor Development

Computational modeling studies have demonstrated that the tetrahydroquinoline moiety in advanced AKR1C3 inhibitors (for which 7-bromo-1,2,3,4-tetrahydroquinoline is the core synthetic precursor) is optimally accommodated within the SP1 binding pocket of the AKR1C3 enzyme [1]. Crucially, this same moiety is too bulky to fit into the corresponding SP1 pocket of the closely related isoform AKR1C2, forcing the inhibitor to adopt a less favorable 'Outward' conformation [2]. This structural incompatibility provides a molecular basis for achieving isoform selectivity, a key goal in drug development to minimize off-target effects. This contrasts with potential inhibitors derived from simpler or differently substituted THQ cores, which may lack this specific steric-driven selectivity profile.

Structural Biology Computational Chemistry Enzyme Inhibition

High Commercial Purity vs. Typical In-House Bromination Mixtures

Commercially available 7-bromo-1,2,3,4-tetrahydroquinoline is offered by multiple reputable vendors with a guaranteed purity of 97% or higher . This high level of purity is a critical differentiator from the complex mixtures generated by direct bromination of 1,2,3,4-tetrahydroquinoline, which can include 6-bromo-, 6,8-dibromo-, and 4,6,8-tribromo- derivatives [1]. The use of a high-purity, pre-formed building block eliminates the need for subsequent and often difficult chromatographic purification steps, which are both time-consuming and can lead to significant material loss, thereby ensuring a more streamlined and cost-effective synthetic workflow.

Chemical Procurement Quality Control Synthetic Efficiency

Optimal Application Scenarios for Procuring 7-Bromo-1,2,3,4-tetrahydroquinoline


Synthesis of Targeted AKR1C3 Inhibitors for Oncology Research

This is the most validated and high-value application for 7-bromo-1,2,3,4-tetrahydroquinoline. As detailed in Section 3, this compound (as WEHL-04) is the key precursor for a class of (isoquinolinylsulfonyl)benzoic acid inhibitors of AKR1C3 [1]. Research groups focused on hormone-dependent cancers, such as prostate and breast cancer, where AKR1C3 is overexpressed, should procure this specific building block. The documented favorable binding mode of the resulting THQ-containing inhibitors in the AKR1C3 SP1 pocket, which contributes to isoform selectivity over AKR1C2, provides a strong molecular rationale for its use in this context [2].

Preparation of Potent CCR2 Antagonists for Immunology and Inflammation Programs

For laboratories developing novel therapies for inflammatory and autoimmune diseases, this compound is a critical starting material. It is explicitly referenced as an intermediate in the synthesis of 2-aminooctahydrocyclopenta-3a-carboxamide-based CCR2 antagonists [1]. The CCR2-CCL2 axis is a well-validated target in conditions like atherosclerosis, rheumatoid arthritis, and multiple sclerosis. Procuring this specific 7-bromo isomer provides a direct entry point into this established chemical series, bypassing the need for de novo route scouting or dealing with the complex isomeric mixtures that arise from non-selective bromination [3].

General Late-Stage Diversification of THQ-Containing Molecules via Suzuki-Miyaura Coupling

In any synthetic sequence where a 1,2,3,4-tetrahydroquinoline core is present and late-stage functionalization at the C7 position is required, this compound offers a distinct advantage. Its high commercial purity (≥97%) eliminates the need for purification after an unselective bromination step . This is especially valuable in parallel synthesis or library generation efforts, where the ability to reliably install a diverse array of aryl or heteroaryl groups at the C7 position via Suzuki coupling is crucial . The documented 31% yield in a published Suzuki reaction provides an initial benchmark for reaction optimization, whereas using an impure brominated mixture would introduce significant variability and lower overall efficiency .

Structure-Activity Relationship (SAR) Studies on 7-Substituted THQ Derivatives

For medicinal chemists exploring the SAR of the THQ scaffold, this compound is an essential tool. Literature indicates that 7-substituted aminoquinoline derivatives can maintain or enhance certain biological activities, such as antimalarial potency . By starting with a pure 7-bromo-THQ, researchers can systematically introduce various substituents at this position and directly assess their impact on potency, selectivity, and pharmacokinetic properties. This contrasts sharply with the alternative of using an unsubstituted THQ core and relying on late-stage, non-selective functionalization, which would confound SAR analysis and significantly complicate the optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.